molecular formula C17H22N2O2S B5855274 1-isopropyl-4-(2-naphthylsulfonyl)piperazine

1-isopropyl-4-(2-naphthylsulfonyl)piperazine

Cat. No. B5855274
M. Wt: 318.4 g/mol
InChI Key: QLYBRAFHYDTOGC-UHFFFAOYSA-N
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Description

1-isopropyl-4-(2-naphthylsulfonyl)piperazine (INPP) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. INPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-(2-naphthylsulfonyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. 1-isopropyl-4-(2-naphthylsulfonyl)piperazine has been shown to inhibit the release of pro-inflammatory cytokines and promote the release of anti-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
1-isopropyl-4-(2-naphthylsulfonyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 1-isopropyl-4-(2-naphthylsulfonyl)piperazine has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kappa B), a transcription factor that plays a key role in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

1-isopropyl-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments, including its ability to modulate the activity of neurotransmitters, its anti-inflammatory properties, and its potential use as a diagnostic tool for Alzheimer's disease. However, there are also limitations to using 1-isopropyl-4-(2-naphthylsulfonyl)piperazine in lab experiments, including its complex synthesis process and potential toxicity.

Future Directions

There are several future directions for the study of 1-isopropyl-4-(2-naphthylsulfonyl)piperazine, including further investigation of its mechanism of action, its potential use as a therapeutic agent for pain and inflammation, and its use as a diagnostic tool for Alzheimer's disease. Additionally, further research is needed to determine the toxicity of 1-isopropyl-4-(2-naphthylsulfonyl)piperazine and its potential side effects.

Synthesis Methods

1-isopropyl-4-(2-naphthylsulfonyl)piperazine can be synthesized through various methods, including the reaction of 2-naphthylsulfonyl chloride with isopropylpiperazine in the presence of a base. Another method involves the reaction of 2-naphthylsulfonyl chloride with piperazine in the presence of isopropylamine. The synthesis of 1-isopropyl-4-(2-naphthylsulfonyl)piperazine is a complex process that requires careful handling and purification.

Scientific Research Applications

1-isopropyl-4-(2-naphthylsulfonyl)piperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 1-isopropyl-4-(2-naphthylsulfonyl)piperazine has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 1-isopropyl-4-(2-naphthylsulfonyl)piperazine has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-propan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-14(2)18-9-11-19(12-10-18)22(20,21)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYBRAFHYDTOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-2-ylsulfonyl)-4-(propan-2-yl)piperazine

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